molecular formula C13H19N3 B13208835 3-(Piperidin-1-ylmethyl)benzene-1-carboximidamide

3-(Piperidin-1-ylmethyl)benzene-1-carboximidamide

Cat. No.: B13208835
M. Wt: 217.31 g/mol
InChI Key: SSYQUUOYPACNDI-UHFFFAOYSA-N
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Description

3-(Piperidin-1-ylmethyl)benzene-1-carboximidamide is a chemical compound with the molecular formula C13H19N3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring attached to a benzene ring through a methylene bridge, with a carboximidamide group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-1-ylmethyl)benzene-1-carboximidamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of benzyl chloride with piperidine to form 3-(Piperidin-1-ylmethyl)benzene.

    Introduction of the Carboximidamide Group: The intermediate is then reacted with cyanamide under acidic conditions to introduce the carboximidamide group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

    Large-Scale Reaction Vessels: Utilizing large-scale reaction vessels to accommodate the increased volume of reactants.

    Controlled Reaction Conditions: Maintaining controlled temperature, pressure, and pH to ensure consistent product quality.

    Purification: Employing purification techniques such as crystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-1-ylmethyl)benzene-1-carboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation Products: Oxides of the original compound.

    Reduction Products: Amines and other reduced derivatives.

    Substitution Products: Halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

3-(Piperidin-1-ylmethyl)benzene-1-carboximidamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-ylmethyl)benzene-1-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperidin-1-ylmethyl)benzene-1-carboxamide: Similar structure but with a carboxamide group instead of a carboximidamide group.

    3-(Morpholin-4-ylmethyl)benzene-1-carboximidamide: Contains a morpholine ring instead of a piperidine ring.

    3-(Piperidin-1-ylmethyl)benzene-1-carboxylic acid: Similar structure but with a carboxylic acid group.

Uniqueness

3-(Piperidin-1-ylmethyl)benzene-1-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H19N3

Molecular Weight

217.31 g/mol

IUPAC Name

3-(piperidin-1-ylmethyl)benzenecarboximidamide

InChI

InChI=1S/C13H19N3/c14-13(15)12-6-4-5-11(9-12)10-16-7-2-1-3-8-16/h4-6,9H,1-3,7-8,10H2,(H3,14,15)

InChI Key

SSYQUUOYPACNDI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=N)N

Origin of Product

United States

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